1-azido-4,5-dichloro-2-nitrobenzene
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Overview
Description
1-azido-4,5-dichloro-2-nitrobenzene is an organic compound with the molecular formula C6H2Cl2N4O2 It is characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-azido-4,5-dichloro-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, chlorination, and azidation of benzene derivatives. The typical synthetic route involves:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Chlorination: Nitrobenzene is then chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,4-dichloro-2-nitrobenzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates involved.
Chemical Reactions Analysis
Types of Reactions
1-azido-4,5-dichloro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various heterocyclic compounds.
Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium azide, alkynes.
Solvents: Dimethylformamide (DMF), dichloromethane.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Triazoles: Cycloaddition reactions with alkynes produce triazole derivatives.
Scientific Research Applications
1-azido-4,5-dichloro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-4,5-dichloro-2-nitrobenzene involves its functional groups:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Nitro Group: Can be reduced to an amino group, which can further react to form various derivatives.
Chloro Groups: Act as leaving groups in nucleophilic substitution reactions, facilitating the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
1,4-Dichloro-2-nitrobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
1-azido-4-chloro-2-nitrobenzene: Similar structure but with only one chlorine atom, affecting its reactivity and properties.
Uniqueness
1-azido-4,5-dichloro-2-nitrobenzene is unique due to the presence of both azido and dichloro groups, which enhance its reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
CAS No. |
170806-27-6 |
---|---|
Molecular Formula |
C6H2Cl2N4O2 |
Molecular Weight |
233 |
Purity |
95 |
Origin of Product |
United States |
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